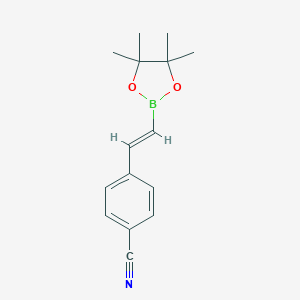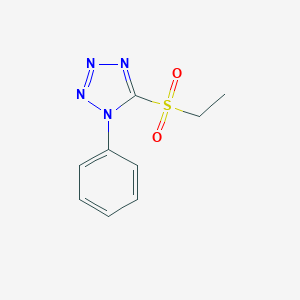
4-(4-Nitrophenyl)butyric acid
Vue d'ensemble
Description
“4-(4-Nitrophenyl)butyric acid” is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.20 g/mol . The IUPAC name for this compound is 4-(4-nitrophenyl)butanoic acid . It is also known by other names such as γ-(p-Nitrophenyl)butyric acid, 4-(p-Nitrophenyl)butyric acid, and Benzenebutanoic acid, 4-nitro- .
Molecular Structure Analysis
The molecular structure of “4-(4-Nitrophenyl)butyric acid” can be represented by the InChI string: InChI=1S/C10H11NO4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7H,1-3H2,(H,12,13) . The Canonical SMILES representation is: C1=CC(=CC=C1CCCC(=O)O)N+[O-] .
Chemical Reactions Analysis
While specific chemical reactions involving “4-(4-Nitrophenyl)butyric acid” are not available, it’s worth noting that similar compounds, such as 4-Nitrophenyl butyrate, are often used in enzyme assays. When enzymes such as esterases and lipases cleave the ester bond in these compounds, the nitrophenol group is released, causing a color change from yellow to orange .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Nitrophenyl)butyric acid” include a molecular weight of 209.20 g/mol, an XLogP3 of 2.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 .
Applications De Recherche Scientifique
Application 1: Esterase Activity in Monocyte-Derived Macrophage Cell Line
- Summary of Application : 4-(4-Nitrophenyl)butyric acid is used as a substrate for esterase activity in monocyte-derived macrophage cell lines .
- Methods of Application : The compound is introduced to the cell line and the esterase activity is measured by the release of the chromophore, 4-nitrophenolate, which can be spectrophotometrically analyzed at 415 nm .
- Results or Outcomes : The results of this application would depend on the specific experiment and the conditions under which it was conducted .
Application 2: Mycobacterial Phospholipase A and Cutinase Activity
- Summary of Application : 4-(4-Nitrophenyl)butyric acid is used as a substrate for mycobacterial phospholipase A and cutinase activity .
- Methods of Application : The compound is used to measure the activity of these enzymes in mycobacteria .
- Results or Outcomes : The results would depend on the specific strain of mycobacteria and the conditions of the experiment .
Application 3: Effect of Buffers and Solvents on Human Carboxylesterase
- Summary of Application : 4-(4-Nitrophenyl)butyric acid is used as a substrate to determine the effect of buffers and solvents on human carboxylesterase .
- Methods of Application : The compound is used in conjunction with various buffers and solvents to measure the activity of human carboxylesterase .
- Results or Outcomes : The results would provide insights into how different buffers and solvents affect the activity of human carboxylesterase .
Propriétés
IUPAC Name |
4-(4-nitrophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMLUHZFRFCQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204572 | |
| Record name | 4-(4-Nitrophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)butyric acid | |
CAS RN |
5600-62-4 | |
| Record name | 4-Nitrobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5600-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Nitrophenyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005600624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5600-62-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Nitrophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-nitrophenyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)
![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)



![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)
![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)






